2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide
Description
2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide is a heterocyclic amide derivative characterized by a thiophene ring substituted at the 5-position with a 2-fluorobenzoyl group and an acetamide moiety at the 2-position. This compound belongs to a broader class of thiophene-based acetamides, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
2-[5-(2-fluorobenzoyl)thiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S/c14-10-4-2-1-3-9(10)13(17)11-6-5-8(18-11)7-12(15)16/h1-6H,7H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURDCXIHCGLSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)CC(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-thiophenemethanamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential pharmacological properties. Research indicates that derivatives of thiophene compounds exhibit various biological activities, including antibacterial, antifungal, and anticancer effects.
Case Study: Antiparasitic Activity
A study highlighted the synthesis of compounds similar to 2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide, which were evaluated for their activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The results showed that certain derivatives exhibited significant antiparasitic activity, indicating a promising avenue for the development of new treatments against this disease .
Cosmetic Formulations
The compound's unique structure allows it to be utilized in cosmetic formulations. Its incorporation can enhance the stability and effectiveness of topical products due to its potential skin-penetrating properties.
Case Study: Topical Formulations
Research on cosmetic formulations has demonstrated that compounds with similar structures can improve skin hydration and deliver active ingredients effectively. The formulation studies often focus on optimizing the interaction between various components to enhance sensory properties and clinical efficacy .
Synthesis of Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its reactivity allows for the construction of complex molecular architectures through various coupling reactions.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base | 85 |
| Buchwald-Hartwig Coupling | Cu catalyst, amine | 75 |
| Nucleophilic Substitution | Base-catalyzed | 90 |
Mechanism of Action
The mechanism of action of 2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- N-(3-(2-Chlorobenzoyl)-5-ethyl-thiophen-2-yl)acetamide ():
Replacing the fluorobenzoyl group with a chlorobenzoyl moiety increases molecular weight (Cl vs. F) and alters electronic properties. The compound exhibits a well-defined crystal structure (R factor = 0.049) with planar geometry, suggesting improved crystallinity compared to the fluorinated analog . - 2-[5-(2-Chloroacetyl)thiophen-2-yl]acetamide (): Substituting the benzoyl group with a chloroacetyl chain reduces aromaticity, impacting π-π stacking interactions.
Sulfonyl and Sulfonamide Derivatives
- N-((5-(p-Tolyl)thiophen-2-yl)sulfonyl)acetamide (): Replacing the fluorobenzoyl group with a sulfonyl-p-tolyl group enhances antibacterial activity against Shigella dysenteriae (52.36% inhibition at 300 µg).
- N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide ():
The sulfamoyl-thiadiazole substituent introduces strong electrophilicity (global electrophilicity = 29.597 eV), favoring interactions with nucleophilic residues in enzyme targets .
Bioactivity Comparisons
Antimicrobial Activity
Anticancer Activity
- N-(2-(2,3-Dimethoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (Compound 8, ): Exhibits anti-breast cancer activity with a molecular weight of 528 g/mol and a melting point of 280–282°C.
Physicochemical and Computational Insights
Electronic Effects
- The fluorobenzoyl group in this compound likely stabilizes the thiophene ring via electron-withdrawing effects, as predicted by density functional theory (DFT) studies. Similar compounds with sulfonamide groups show significant π-electron delocalization, enhancing reactivity .
- N-(2-Chloro-4-sulphamoylphenyl)-2-((4-(2,4-dimethyl-phenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3yl)-sulphanyl)-acetamide ():
DFT-optimized structures reveal planar geometries critical for binding to HIV-1 reverse transcriptase, suggesting analogous fluorobenzoyl derivatives may exploit similar binding modes .
Thermal Stability
- Derivatives with bulkier substituents (e.g., tert-butylphenyl in ) exhibit higher melting points (167–169°C), indicating improved thermal stability compared to simpler acetamides .
Biological Activity
2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide is a synthetic compound with a unique molecular structure that includes a fluorobenzoyl group attached to a thiophenyl ring and an acetamide moiety. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : C13H10FNO2S
- Molecular Weight : 253.29 g/mol
- CAS Number : 339099-01-3
The presence of the fluorine atom in the benzoyl group is believed to enhance the compound's stability and biological activity by increasing its binding affinity to various molecular targets .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may inhibit key inflammatory mediators, which could make it beneficial in treating conditions characterized by chronic inflammation .
Anticancer Potential
One of the most promising areas of research involves the anticancer properties of this compound. Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, it has been shown to affect pathways associated with cell cycle regulation and apoptosis .
The mechanism of action for this compound is primarily linked to its interaction with various molecular targets. The compound is thought to bind to specific enzymes or receptors, altering their activity and leading to biological effects such as:
- Inhibition of enzymes involved in cancer cell proliferation.
- Modulation of inflammatory pathways.
- Disruption of bacterial cell wall synthesis .
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various thiophene derivatives, including this compound, found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as a lead compound for developing new antibiotics.
Study 2: Anticancer Screening
In a screening study aimed at identifying novel anticancer agents, this compound was tested on multicellular spheroids representing different cancer types. The results indicated a dose-dependent reduction in viability, suggesting that this compound could serve as a scaffold for further drug development targeting specific cancers .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-[5-(4-Fluorobenzoyl)-2-thienyl]acetamide | Structure | Moderate antimicrobial activity |
| 2-[5-(2-Chlorobenzoyl)-2-thienyl]acetamide | Structure | Low anti-inflammatory effects |
| 2-[5-(3-Methylbenzoyl)-2-thienyl]acetamide | Structure | High anticancer potential |
The unique presence of the fluorine atom in this compound differentiates it from other similar compounds, enhancing its biological activity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
